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For Researchers, Scientists, and Drug Development Professionals

Abstract
Adenosine Amine Congener (ADAC), with the chemical name N-[4-[2-[[4-[2-[(2-

aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine, is a potent and

highly selective agonist for the A₁ adenosine receptor.[1][2] As a G protein-coupled receptor

(GPCR) ligand, ADAC has demonstrated significant neuroprotective and otoprotective effects in

preclinical models, making it a valuable tool for research and a potential candidate for

therapeutic development.[3][4] Its mechanism of action is primarily linked to the activation of

presynaptic A₁ receptors, which inhibits the release of excitatory neurotransmitters.[4] This

guide provides a comprehensive overview of the chemical properties, synthesis, and key

experimental protocols related to ADAC, intended to equip researchers with the technical

information required for its study and application.

Chemical and Physical Properties
ADAC is a white, solid, water-soluble compound.[2] Its stability in plasma is high, with a short

half-life of approximately 5 minutes after intravenous injection in rats, suggesting rapid tissue

distribution. Due to its photosensitive nature, it should be protected from light during storage.[5]
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The following table summarizes the key quantitative properties of Adenosine Amine
Congener and its parent molecule, Adenosine.

Property
Adenosine Amine
Congener (ADAC)

Adenosine (Parent
Compound)

Reference(s)

IUPAC Name

N-[4-[2-[[4-[2-[(2-

aminoethyl)amino]-2-

oxoethyl]phenyl]amino

]-2-oxoethyl]phenyl]-

adenosine

(2R,3R,4S,5R)-2-(6-

amino-9H-purin-9-

yl)-5-

(hydroxymethyl)oxola

ne-3,4-diol

[6][7]

Synonyms ADAC
Ado, Adenocard,

Adenosin
[6][8]

CAS Number 96760-69-9 58-61-7 [1][5][8]

Molecular Formula C₂₈H₃₂N₈O₆ C₁₀H₁₃N₅O₄ [1][8][9]

Molecular Weight 576.6 g/mol 267.24 g/mol [1][7][9]

Appearance White Solid
White Crystalline

Powder
[5][8]

Melting Point Data not available 234-236 °C [7][8]

Solubility

Soluble in DMSO;

Soluble in 0.1 M

acetic acid (12 mM)

Soluble in hot water,

DMSO; Practically

insoluble in ethanol

[1][5][8]

Storage Conditions
-20°C, Protect from

light
2-8°C [1][5][8]

Receptor Binding

Affinity (Kᵢ, rat)

A₁: 0.85 nMA₂ₐ: 210

nMA₃: 281 nM
Data not applicable [1]

Synthesis of Adenosine Amine Congener (ADAC)
A specific, detailed synthesis protocol for ADAC is not readily available in a single publication.

However, its synthesis can be achieved by applying well-established methods for the

preparation of N⁶-substituted adenosine derivatives. The most common and effective strategy
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involves the nucleophilic displacement of the chlorine atom from 6-chloropurine riboside with a

pre-synthesized amine corresponding to the desired N⁶-substituent.[10]

Proposed Synthetic Workflow
The synthesis can be envisioned as a two-part process: 1) synthesis of the complex amine side

chain, and 2) coupling of the side chain to the 6-chloropurine riboside core.
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Proposed Synthetic Workflow for ADAC

Part 1: Side Chain Synthesis

Part 2: Coupling and Final Product

4-Nitrophenylacetic acid

Amide Coupling (EDC/HOBt)

Second Amide Coupling
(with 4-Nitrophenylacetic acid)

N-(tert-Butoxycarbonyl)ethylenediamine

Protected Amine Intermediate

Step 1

Nitro Group Reduction (e.g., H₂/Pd-C)

Aniline Intermediate

Step 2

Di-nitro Intermediate

Step 3

Final Reduction & Deprotection

Amine Side Chain
(4-amino-N-(2-aminoethyl)-2-(4-aminophenyl)acetamide)

Step 4

Nucleophilic Substitution
(e.g., DIPEA, n-BuOH, heat)

6-Chloropurine Riboside

ADAC (Final Product)

Step 5

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of ADAC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15568899?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the N⁶-Side Chain Amine This multi-step process would involve standard

peptide coupling and reduction reactions.

Amide Coupling: React 4-nitrophenylacetic acid with N-(tert-butoxycarbonyl)ethylenediamine

using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a

suitable solvent (e.g., DMF) to form the first amide bond.

Nitro Reduction: Reduce the nitro group of the resulting intermediate to an aniline using a

standard method, such as catalytic hydrogenation (H₂ gas over Palladium on carbon).

Second Amide Coupling: Couple the newly formed aniline with a second molecule of 4-

nitrophenylacetic acid under similar conditions as Step 1.

Final Reduction and Deprotection: Reduce the second nitro group. Subsequently, deprotect

the Boc-protected amine using an acid like trifluoroacetic acid (TFA) to yield the final,

complex diamine side chain. Purify the product via column chromatography.

Step 2: Coupling to 6-Chloropurine Riboside

Reaction Setup: Dissolve 6-chloropurine riboside (1 equivalent) and the synthesized amine

side chain (approx. 1.2 equivalents) in a high-boiling point solvent such as n-butanol or 2-

ethoxyethanol.

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, ~3

equivalents), to scavenge the HCl produced during the reaction.

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction

progress using thin-layer chromatography (TLC).

Workup and Purification: Once the reaction is complete, cool the mixture, remove the solvent

under reduced pressure, and purify the crude product. Purification is typically achieved by

silica gel column chromatography using a gradient of methanol in dichloromethane to yield

pure Adenosine Amine Congener (ADAC).
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ADAC exerts its effects by selectively binding to and activating the A₁ adenosine receptor, a

member of the G protein-coupled receptor family.[1] The A₁ receptor is canonically coupled to

inhibitory G proteins (Gαi/o).[11]

Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.

[12] This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in

intracellular cAMP levels.[11][13] The reduction in cAMP subsequently decreases the activity of

protein kinase A (PKA). Downstream effects include the modulation of ion channel activity (e.g.,

activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of

voltage-gated calcium channels), leading to hyperpolarization and reduced neuronal

excitability.[4] This cascade ultimately results in the inhibition of neurotransmitter release, which

is the basis for ADAC's neuroprotective effects.[3][4]
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ADAC A₁ Receptor Signaling Pathway

ADAC
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(GPCR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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